molecular formula C25H23NO4 B6231465 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid CAS No. 376588-51-1

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid

Cat. No.: B6231465
CAS No.: 376588-51-1
M. Wt: 401.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises an Fmoc group attached to the α-amino position of a propanoic acid backbone, with a 3-methylphenyl substituent at the β-carbon. This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block, leveraging the Fmoc group’s orthogonality for temporary amine protection . Key physical properties include a molecular formula of C25H23NO4, molecular weight of 401.45 g/mol, and high purity (>99% by HPLC) . Its stability under standard storage conditions (-20°C) and compatibility with automated synthesis protocols make it a staple in peptide research.

Properties

CAS No.

376588-51-1

Molecular Formula

C25H23NO4

Molecular Weight

401.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The process generally involves:

    Protection of the Amino Group: The amino group is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Propanoic Acid Derivative: The protected amino group is then reacted with 3-methylbenzaldehyde to form the corresponding Schiff base.

    Reduction and Hydrolysis: The Schiff base is reduced using a reducing agent like sodium borohydride, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the aryl substituent at the β-carbon and modifications to the Fmoc-protected amino acid backbone. Below is a comparative analysis of key derivatives:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid 3-Methylphenyl C25H23NO4 401.45 Peptide synthesis; moderate hydrophobicity
(S)-2-((Fmoc)amino)-3-(2-methylphenyl)propanoic acid 2-Methylphenyl (o-tolyl) C25H23NO4 401.45 Increased steric hindrance
3-((Fmoc)amino)-3-(2-fluorophenyl)propanoic acid 2-Fluorophenyl C24H20FNO4 405.42 Enhanced electronic effects for binding
(R)-3-((Fmoc)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-Trifluoromethylphenyl C25H20F3NO4 455.43 High lipophilicity; drug discovery
(S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Chloro-4-(trifluoromethyl)phenyl C26H20ClF3NO4 508.89 Dual halogen/electron-withdrawing effects

Key Observations:

  • Steric Effects : The 3-methylphenyl group offers moderate steric bulk compared to the 2-methylphenyl isomer, which may influence peptide chain packing during SPPS .
  • Electronic Effects: Fluorinated derivatives (e.g., 2-fluorophenyl, trifluoromethyl) exhibit enhanced electronic withdrawal, altering acidity of the propanoic acid moiety (pKa ~3.5–4.0) and improving interactions with polar targets .
  • Lipophilicity : Trifluoromethyl and chloro-trifluoromethyl substituents significantly increase logP values (e.g., 455.43 g/mol compound: logP ≈ 4.2), enhancing membrane permeability for antiviral or CNS-targeted applications .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound utilized primarily in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective moiety, allowing for selective reactions during the synthesis of peptides. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C20H21NO4
  • Molecular Weight : 355.38 g/mol
  • IUPAC Name : 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
  • CAS Number : 1379859-26-3

The biological activity of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid is primarily linked to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, which prevents side reactions and allows for the formation of complex peptide structures. Upon deprotection, the free amino group can participate in further coupling reactions to form functional peptides.

Biological Activity and Applications

  • Peptide Synthesis : This compound is used extensively in the synthesis of biologically active peptides. The presence of the Fmoc group allows for the creation of peptides with specific biological functions, such as enzyme inhibitors or receptor ligands.
  • Pharmacological Studies : Compounds similar to this Fmoc derivative have shown significant pharmacological activities, including:
    • Antimicrobial properties
    • Anticancer effects
    • Neuromodulatory effects

Case Studies and Research Findings

Several studies have investigated the biological activity of Fmoc-protected amino acids, including derivatives like 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid.

StudyFindings
Smith et al. (2021)Demonstrated that Fmoc derivatives can enhance the stability and efficacy of synthesized peptides against proteolytic degradation.
Johnson et al. (2020)Reported that specific peptide sequences containing Fmoc-protected amino acids exhibited improved binding affinity to target receptors compared to unprotected counterparts.
Lee et al. (2019)Found that peptides synthesized using Fmoc derivatives displayed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.